(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid
Overview
Description
(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid, also known as APAP, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and fever reduction. APAP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid involves its metabolism in the liver by two pathways: glucuronidation and sulfation. The majority of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid is metabolized by glucuronidation, which involves the conjugation of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid with glucuronic acid to form a water-soluble metabolite that is excreted in the urine. However, when the glucuronidation pathway is saturated, (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid is metabolized by sulfation, which involves the conjugation of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid with sulfate to form a water-soluble metabolite that is also excreted in the urine. A small fraction of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid is metabolized by cytochrome P450 enzymes to form a reactive metabolite called N-acetyl-p-benzoquinone imine (NAPQI), which can cause liver damage if it accumulates.
Biochemical and Physiological Effects:
(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It inhibits the activity of COX enzymes and reduces the production of prostaglandins, which are responsible for inflammation and pain. (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid also reduces fever by acting on the hypothalamus, which regulates body temperature. In addition, (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid has been shown to have antioxidant properties and can prevent oxidative stress and cell damage caused by ROS.
Advantages and Limitations for Lab Experiments
(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid is a widely used drug in scientific research due to its well-established mechanism of action and pharmacological effects. It is readily available and relatively inexpensive compared to other NSAIDs. However, (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid has some limitations for lab experiments, such as its potential to cause liver damage if administered at high doses or for prolonged periods. Therefore, researchers must carefully monitor the dosage and duration of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid administration in their experiments.
Future Directions
There are several future directions for the research on (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid. One area of interest is the development of new formulations of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid that can enhance its therapeutic efficacy and reduce its potential side effects. Another area of interest is the investigation of the role of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid in the regulation of immune function and inflammation. Finally, the development of new analytical methods for the detection and quantification of (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid and its metabolites in biological samples is also an important future direction for research.
Scientific Research Applications
(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. (4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid has also been studied for its potential to prevent oxidative stress and cell damage caused by reactive oxygen species (ROS).
properties
IUPAC Name |
2-[4-[(3-acetyloxybenzoyl)amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-15-4-2-3-13(10-15)17(22)18-14-7-5-12(6-8-14)9-16(20)21/h2-8,10H,9H2,1H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVQFEILEHRVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3-Acetyloxybenzoyl)amino]phenyl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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